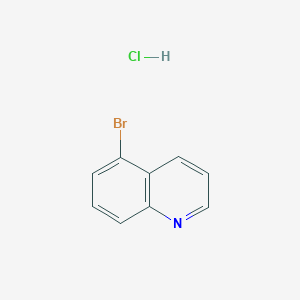
5-Bromoquinoline hydrochloride
Descripción general
Descripción
5-Bromoquinoline hydrochloride is a useful research chemical with a molecular weight of 244.52 . It is a heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline, the parent compound of 5-Bromoquinoline hydrochloride, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromoquinoline hydrochloride consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached to the 5th carbon of the quinoline ring .Chemical Reactions Analysis
Quinoline and its derivatives, including 5-Bromoquinoline hydrochloride, have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
5-Bromoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 244.52 .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Reactivity Mapping : 5-Bromoquinoline hydrochloride and related bromoquinolines were used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems. The reactivity varied based on the quinoline's electron distribution, indicating its utility in exploring reactivity patterns in organic chemistry (Håheim et al., 2019).
Chemoselective Synthesis : It's instrumental in the chemoselective synthesis of sulfonate derivatives with potential antimicrobial activities. This highlights its role in developing new antimicrobial compounds (Krishna, 2018).
Ligand Formation and Optical Properties
Ligand Formation : Utilized in Friedländer synthesis for producing bidentate and tridentate 6-bromoquinoline derivatives. These derivatives are pivotal in forming bi- or poly-quinolines with notable optical properties (Hu, Zhang, & Thummel, 2003).
Fluorescent Brightening Agents : Played a role in the synthesis of 2-aryl-6-substituted quinolines, which were explored as potential fluorescent brightening agents. This application demonstrates its relevance in materials science and photophysical studies (Rangnekar & Shenoy, 1987).
Medicinal Chemistry and Drug Synthesis
Prodrug Systems : Contributed to the synthesis of novel 2-aryl-5-nitroquinolines as potential prodrug systems. These prodrugs are designed for bioreductive activation, underscoring its role in medicinal chemistry and drug development (Couch, Burke, Knox, & Moody, 2008).
AMPA Receptor Antagonist Synthesis : A key precursor in synthesizing the AMPA receptor antagonist SPD 502, demonstrating its importance in neuropharmacology (Geng Min, 2011).
Corrosion Inhibition and Material Science
- Corrosion Inhibition : Involved in the synthesis of 8-hydroxyquinoline derivatives for investigating their role as corrosion inhibitors in acidic environments. This application is crucial in material science and industrial applications (Rbaa et al., 2018).
Coordination Chemistry
- Coordination Behavior : Central in the synthesis of 8-quinolylcyclopentadienyl metal complexes, which are significant in coordination chemistry and the study of metal-ligand interactions (Enders, Kohl, & Pritzkow, 2001).
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the future directions of 5-Bromoquinoline hydrochloride could involve its use in the synthesis of new pharmaceuticals and in other industrial applications.
Propiedades
IUPAC Name |
5-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinoline hydrochloride | |
CAS RN |
421580-26-9 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



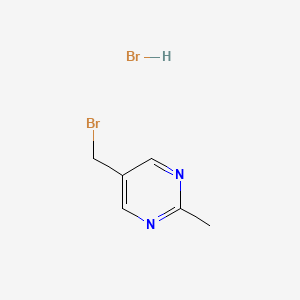
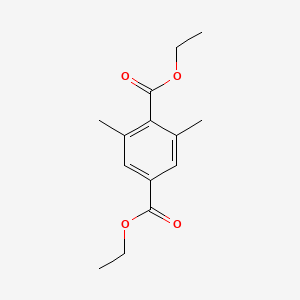
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)
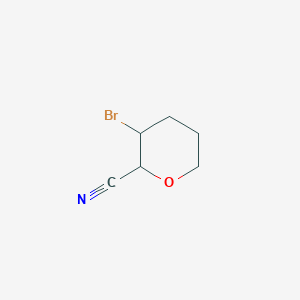
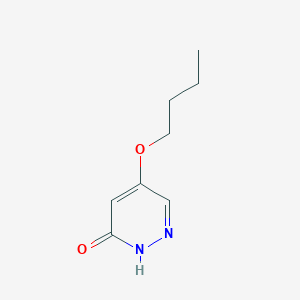
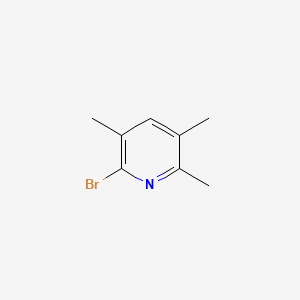
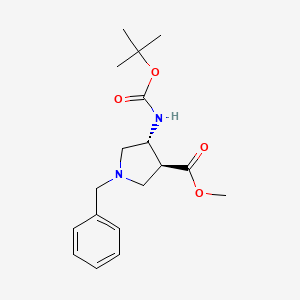
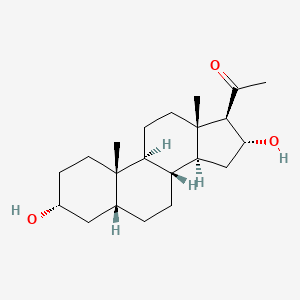
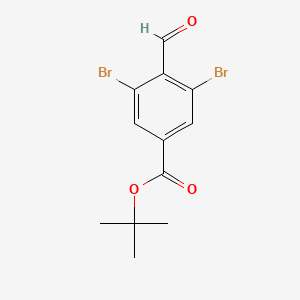
![2-(5-Pyrrolidin-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B1512980.png)
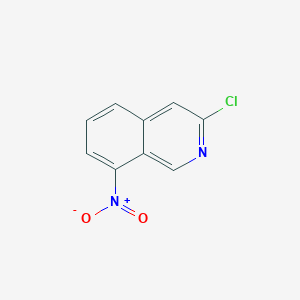
![4'-Methoxyspiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B1512988.png)
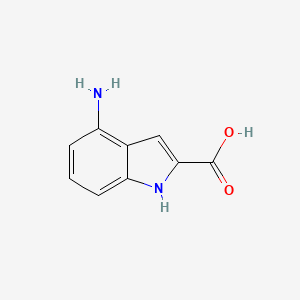
![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)